molecular formula C8H8ClF2N B12975830 1-(4-Chloro-3,5-difluorophenyl)ethanamine

1-(4-Chloro-3,5-difluorophenyl)ethanamine

Cat. No.: B12975830
M. Wt: 191.60 g/mol
InChI Key: ZDSUOQZOTZWZEP-UHFFFAOYSA-N
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Description

1-(4-Chloro-3,5-difluorophenyl)ethanamine is an organic compound with the molecular formula C8H8ClF2N It is a derivative of ethanamine, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3,5-difluorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3,5-difluorobenzaldehyde with an amine source under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are often employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3,5-difluorophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

1-(4-Chloro-3,5-difluorophenyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3,5-difluorophenyl)ethanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    1-(3,5-Difluorophenyl)ethanamine: Lacks the chlorine atom, which may result in different chemical and biological properties.

    1-(4-Chloro-3-fluorophenyl)ethanamine: Similar structure but with one less fluorine atom, potentially affecting its reactivity and applications.

Uniqueness: 1-(4-Chloro-3,5-difluorophenyl)ethanamine is unique due to the specific arrangement of chlorine and fluorine atoms on the phenyl ring

Properties

Molecular Formula

C8H8ClF2N

Molecular Weight

191.60 g/mol

IUPAC Name

1-(4-chloro-3,5-difluorophenyl)ethanamine

InChI

InChI=1S/C8H8ClF2N/c1-4(12)5-2-6(10)8(9)7(11)3-5/h2-4H,12H2,1H3

InChI Key

ZDSUOQZOTZWZEP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C(=C1)F)Cl)F)N

Origin of Product

United States

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